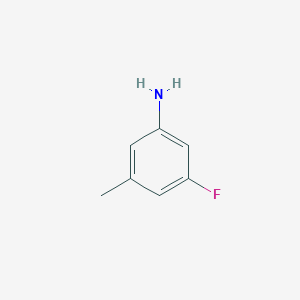
3-Fluoro-5-methylaniline
概要
説明
3-Fluoro-5-methylaniline is a useful research compound. Its molecular formula is C7H8FN and its molecular weight is 125.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Biochemical Research
In biochemical research, derivatives of 3F5MA have been utilized to study nucleobase-specific hybridization. A study synthesized a 3-fluoro-6-methylaniline nucleoside and incorporated it into an oligonucleotide to investigate mercury-mediated base pairs. The research revealed a significant increase in duplex stability and a clear nucleobase-specific binding preference, providing valuable insights into nucleobase recognition and potential applications in genetic research and molecular diagnostics (Aro-Heinilä, Lönnberg, & Virta, 2019).
Advanced Material Synthesis
The compound's derivatives have also shown promise in the field of material science. A study on fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes reported their application in catalyzing the formylation and methylation of amines, utilizing CO2 as a C1 building block. The research highlighted the high activity and recyclability of these complexes, indicating their potential in synthesizing advanced materials and their role in sustainable chemistry (Yang et al., 2015).
Safety and Hazards
3-Fluoro-5-methylaniline is classified as a warning signal word . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper precautions should be taken while handling this compound, including avoiding personal contact and inhalation, using protective clothing, and handling in a well-ventilated area .
作用機序
Mode of Action
Aromatic amines can interact with their targets through various mechanisms, such as hydrogen bonding or ionic interactions. The fluorine atom in 3-Fluoro-5-methylaniline could form a hydrogen bond with an amino acid residue in the target protein, while the methyl group could participate in hydrophobic interactions .
Biochemical Pathways
Without specific information on the targets and mode of action of this compound, it’s challenging to predict the exact biochemical pathways this compound might affect. Aromatic amines can generally be involved in a wide range of biochemical processes .
Pharmacokinetics
Small, lipophilic molecules like this are often well absorbed and distributed throughout the body .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Without specific information, it’s difficult to predict the exact influence of these factors .
生化学分析
Biochemical Properties
3-Fluoro-5-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in aromatic amine metabolism. The interactions between this compound and these enzymes often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the enzyme’s activity and, consequently, the biochemical pathways in which they are involved .
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in detoxification processes, leading to changes in the cell’s metabolic state. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in the metabolism of aromatic amines, thereby affecting the overall metabolic flux. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. In in vitro studies, this compound has been observed to degrade over time, leading to a decrease in its biological activity. In in vivo studies, the compound’s stability and degradation can affect its efficacy and toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For example, high doses of this compound may lead to liver toxicity or other organ damage in animal models. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of aromatic amines. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. These interactions can lead to the formation of various metabolites, which may have different biological activities and toxicities. The effects on metabolic flux and metabolite levels are important considerations in the study of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via organic cation transporters and distributed to various tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic processes. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
3-fluoro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHBKGYVIHTBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380947 | |
| Record name | 3-Fluoro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52215-41-5 | |
| Record name | 3-Fluoro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUORO-5-METHYLANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1303352.png)
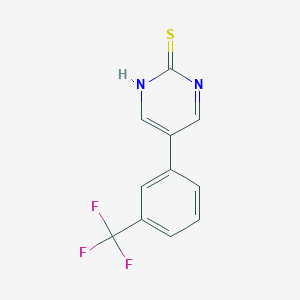
![N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B1303354.png)
![4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1303359.png)
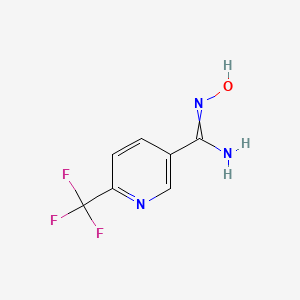
![2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}-acetic acid](/img/structure/B1303362.png)
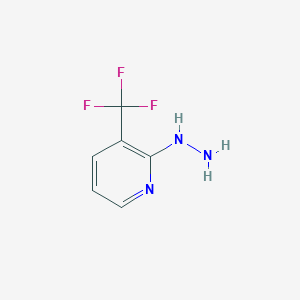
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1303364.png)
![4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid](/img/structure/B1303365.png)
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride](/img/structure/B1303367.png)

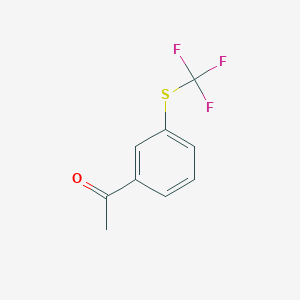
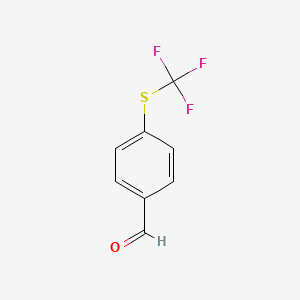
![{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine](/img/structure/B1303377.png)
